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Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792 Get Quote

Technical Support Center: SRT1720
Monohydrochloride
Welcome to the technical support center for SRT1720 monohydrochloride. This resource is

designed to assist researchers, scientists, and drug development professionals in effectively

utilizing SRT1720 in their experiments. Below you will find frequently asked questions,

troubleshooting guides, detailed experimental protocols, and data on cell line-specific

responses to facilitate your research.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SRT1720?

A1: SRT1720 is widely described as a selective activator of Sirtuin 1 (SIRT1), an NAD+-

dependent deacetylase.[1] The proposed mechanism involves an allosteric interaction with the

SIRT1 enzyme-peptide substrate complex, which lowers the Michaelis constant (Km) for the

acetylated substrate, thereby enhancing SIRT1's deacetylase activity.[2] However, there is

considerable debate in the scientific literature, with some studies suggesting that SRT1720's

effects may be independent of SIRT1 or due to off-target activities.[3][4][5][6]

Q2: What are the known downstream targets of SRT1720-mediated SIRT1 activation?
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A2: Through SIRT1 activation, SRT1720 can lead to the deacetylation of numerous proteins,

influencing a variety of cellular processes. Key targets include p53, NF-κB, and PGC-1α.

Deacetylation of p53 can modulate apoptosis, while deacetylation of the p65 subunit of NF-κB

can suppress inflammation.[1] Deacetylation of PGC-1α is linked to the regulation of

mitochondrial biogenesis and metabolism.

Q3: Are there known off-target or SIRT1-independent effects of SRT1720?

A3: Yes, several studies have reported SIRT1-independent effects of SRT1720. For instance,

some research indicates that SRT1720 can reduce the levels of acetylated p53 even in cells

lacking SIRT1.[3] One proposed mechanism for this is the inhibition of the histone

acetyltransferase p300.[3][5] Additionally, some studies have shown that SRT1720 can induce

cell death in certain cancer cell lines through mechanisms that are not attenuated by SIRT1

knockdown.[4][7]

Q4: How should I dissolve and store SRT1720 monohydrochloride?

A4: SRT1720 monohydrochloride is typically soluble in DMSO. For in vitro experiments, it is

common to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then

dilute it to the final working concentration in cell culture medium. Stock solutions should be

stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting

the stock solution.

Q5: What is a typical working concentration range for SRT1720 in cell culture experiments?

A5: The effective concentration of SRT1720 can vary significantly depending on the cell line

and the biological endpoint being measured. A general starting range for in vitro experiments is

1-10 µM. However, it is crucial to perform a dose-response experiment to determine the optimal

concentration for your specific cell line and assay.

Cell Line-Specific Responses to SRT1720
The cellular response to SRT1720 is highly dependent on the specific cell line being

investigated. Below is a summary of reported effects and IC50 values for a variety of cell lines.
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Cell Line Cell Type Reported Effect(s) IC50 (µM)

MM.1S Multiple Myeloma
Inhibition of growth,

induction of apoptosis.
~3-5

MM.1R

Multiple Myeloma

(dexamethasone-

resistant)

Inhibition of growth,

induction of apoptosis.
~3-5

RPMI-8226 Multiple Myeloma
Inhibition of growth,

induction of apoptosis.
~3-5

Patient-derived MM

cells
Multiple Myeloma

Decreased cell

viability.
3-5

MDA-MB-231
Breast Cancer (Basal-

like)

Decreased cell

viability, induction of

necrosis and

lysosomal membrane

permeabilization.[7]

Not specified

BT20
Breast Cancer (Basal-

like)

Decreased cell

viability.[7]
Not specified

MCF-7
Breast Cancer

(Luminal)

Less sensitive to

SRT1720-induced

viability decrease

compared to basal-

like lines.[7]

>10

MCF-10A
Non-tumorigenic

Breast Epithelial

Less sensitive to

SRT1720-induced

viability decrease.[7]

>10

WE-68
Ewing's Sarcoma (p53

wild-type)
Induction of cell death. Not specified

SK-ES-1
Ewing's Sarcoma (p53

mutant)
Induction of cell death. Not specified

SK-N-MC
Ewing's Sarcoma (p53

null)
Induction of cell death. Not specified
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ATL cell lines
Adult T-cell

Leukemia/Lymphoma

Reduced cell viability,

induction of apoptosis

and autophagy

(SIRT1-independent).

[4]

Not specified

HUVECs
Human Umbilical Vein

Endothelial Cells

Variable responses

reported; some

studies show limited

effects on SIRT1

activation.

Not applicable

MEFs (SIRT1+/+)
Mouse Embryonic

Fibroblasts

SRT1720-mediated

changes in gene

expression and NF-κB

pathway

phosphorylation.[1]

Not applicable

MEFs (SIRT1-/-)
Mouse Embryonic

Fibroblasts

Abrogation of

SRT1720 effects on

NF-κB pathway

phosphorylation.[1]

Not applicable
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Issue Possible Cause(s) Recommended Solution(s)

Inconsistent or no observable

effect of SRT1720

- Suboptimal drug

concentration: The

concentration may be too low

for the specific cell line or

assay. - Cell line resistance:

Some cell lines are inherently

resistant to SRT1720. - Drug

degradation: Improper storage

or handling of SRT1720 can

lead to loss of activity. - SIRT1-

independent context: The

biological process under

investigation may not be

regulated by SIRT1 in your cell

line.

- Perform a dose-response

curve (e.g., 0.1 to 20 µM) to

determine the optimal

concentration. - Try a different

cell line known to be

responsive to SRT1720. -

Ensure proper storage of

SRT1720 stock solutions

(aliquoted at -20°C or -80°C,

protected from light). -

Investigate potential off-target

effects or SIRT1-independent

mechanisms.

Unexpected cytotoxicity in

control cells

- High DMSO concentration:

The final concentration of the

vehicle (DMSO) may be toxic

to the cells. - Contaminated

SRT1720 stock: The stock

solution may be contaminated.

- Ensure the final DMSO

concentration in the culture

medium is low (typically ≤

0.1%) and include a vehicle-

only control in your

experiments. - Prepare a fresh

stock solution of SRT1720

from a reliable source.

Results suggest a SIRT1-

independent mechanism

- Off-target effects: SRT1720

may be acting on other cellular

targets, such as p300.[3][5] -

Cell-specific signaling: The

cellular context may favor a

SIRT1-independent pathway.

- Use SIRT1

knockout/knockdown cells or a

SIRT1 inhibitor (e.g., EX-527)

as a control to confirm SIRT1

dependency. - Investigate the

activity of known off-targets of

SRT1720 in your experimental

system.

Difficulty dissolving SRT1720 - Incorrect solvent: SRT1720

has poor solubility in aqueous

solutions. - Precipitation upon

- Dissolve SRT1720 in 100%

DMSO to prepare a stock

solution. - When diluting into
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dilution: The compound may

precipitate when diluted from a

high-concentration stock into

aqueous culture medium.

culture medium, vortex or mix

thoroughly and avoid preparing

large volumes of diluted

compound that will sit for

extended periods before use.

Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of SRT1720 on cell viability using

an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

SRT1720 monohydrochloride

DMSO (cell culture grade)

96-well cell culture plates

Complete cell culture medium appropriate for your cell line

MTT solution (5 mg/mL in sterile PBS)

MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol, or 10% SDS in 0.01 M HCl)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count your cells.

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete medium.
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Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

SRT1720 Treatment:

Prepare serial dilutions of SRT1720 in complete medium from your DMSO stock. Ensure

the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Include a vehicle-only control (medium with the same final concentration of DMSO) and a

no-cell control (medium only for background measurement).

Carefully remove the medium from the wells and replace it with 100 µL of the medium

containing the appropriate concentration of SRT1720 or vehicle.

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Incubation:

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into

formazan crystals.

Formazan Solubilization:

Carefully aspirate the medium from each well without disturbing the formazan crystals.

Add 100 µL of MTT solvent to each well.

Cover the plate and shake on an orbital shaker for 15-20 minutes to dissolve the crystals.

Data Acquisition:

Read the absorbance at 570 nm using a microplate reader.

Subtract the absorbance of the no-cell control wells from all other readings.

Calculate cell viability as a percentage of the vehicle-treated control.
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Western Blot for Acetyl-p53
This protocol describes the detection of changes in the acetylation status of p53, a downstream

target of SIRT1, following SRT1720 treatment.

Materials:

SRT1720 monohydrochloride

6-well cell culture plates

Complete cell culture medium

Ice-cold PBS

RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and a deacetylase

inhibitor (e.g., sodium butyrate or trichostatin A).

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, and a loading control (e.g., anti-

β-actin or anti-GAPDH)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:
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Cell Culture and Treatment:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with the desired concentrations of SRT1720 or vehicle (DMSO) for the chosen

duration.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

Sample Preparation:

Normalize the protein concentration of all samples with lysis buffer.

Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

SDS-PAGE and Protein Transfer:

Load equal amounts of protein per lane on an SDS-PAGE gel.

Run the gel and then transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging

system.

Stripping and Re-probing:

To normalize for protein levels, the membrane can be stripped and re-probed with

antibodies for total p53 and a loading control.

Signaling Pathways and Experimental Workflows
SRT1720-SIRT1 Signaling Pathway
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Caption: SRT1720 activates SIRT1, leading to the deacetylation of key proteins.
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Experimental Workflow for Assessing SRT1720 Activity

In Vitro Experiments

Data Analysis

Cell Culture
(Select appropriate cell line)

SRT1720 Treatment
(Dose-response and time-course)

Cell Viability Assay
(e.g., MTT, MTS)

Western Blot
(e.g., for acetyl-p53)

SIRT1 Activity Assay
(Optional)

IC50 Determination Protein Level Quantification

Interpretation of Results
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Caption: A typical workflow for studying the effects of SRT1720 in cell culture.
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Caption: Potential off-target mechanism of SRT1720 via inhibition of p300.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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